tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate
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Overview
Description
Boc-ThionoVal-1-(6-nitro)benzotriazolide is a chemical compound with the molecular formula C16H21N5O4S and a molecular weight of 379.43 g/mol. It is also known by its IUPAC name, tert-butyl N-[(2S)-3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate. This compound is primarily used in the field of organic chemistry, particularly in peptide synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-ThionoVal-1-(6-nitro)benzotriazolide typically involves the reaction of Boc-L-2-amino-3-methylbutanethioic acid with 6-nitrobenzotriazole under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Boc-ThionoVal-1-(6-nitro)benzotriazolide involves similar synthetic routes but on a larger scale. The process may include additional steps such as crystallization and recrystallization to ensure high purity and yield. The compound is typically stored at low temperatures (around -20°C) to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Boc-ThionoVal-1-(6-nitro)benzotriazolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Boc-ThionoVal-1-(6-nitro)benzotriazolide has several applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and in the preparation of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Research involving Boc-ThionoVal-1-(6-nitro)benzotriazolide includes its potential use in drug development and as a tool for studying biochemical pathways.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Boc-ThionoVal-1-(6-nitro)benzotriazolide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity. This interaction is often mediated by the benzotriazole moiety, which acts as a leaving group in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-L-2-amino-3-methylbutanethioic acid: A precursor in the synthesis of Boc-ThionoVal-1-(6-nitro)benzotriazolide.
6-nitrobenzotriazole: Another precursor used in the synthesis.
Boc-L-2-amino-3-methylbutanoic acid: A similar compound without the thiono group.
Uniqueness
Boc-ThionoVal-1-(6-nitro)benzotriazolide is unique due to the presence of both the thiono group and the benzotriazole moiety, which confer specific reactivity and stability properties. This combination makes it particularly useful in peptide synthesis and as a versatile reagent in organic chemistry.
Properties
IUPAC Name |
tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-9(2)13(17-15(22)25-16(3,4)5)14(26)20-12-8-10(21(23)24)6-7-11(12)18-19-20/h6-9,13H,1-5H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVHUHJBRJYSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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